molecular formula C13H15NO3 B15358416 (3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15358416
M. Wt: 233.26 g/mol
InChI Key: NBQXYAJLUDQSNV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring, a carboxylic acid group, and a 4-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is structurally similar to other pyrrolidine derivatives, such as 1-(benzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-methylbenzyl)-pyrrolidine-2-carboxylic acid its unique substituents and functional groups contribute to its distinct properties and applications

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)/t11-/m0/s1

InChI Key

NBQXYAJLUDQSNV-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C[C@H](CC2=O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.